N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE
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Overview
Description
N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE is an organic compound with the molecular formula C15H10BrCl2NO2. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
The synthesis of N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic effects.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE can be compared with similar compounds such as:
2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: This compound shares a similar structure but lacks the morpholine ring, which may affect its reactivity and applications.
4-bromo-2-chlorobenzoyl derivatives: These compounds have variations in the substituents on the benzoyl group, which can influence their chemical properties and uses.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-13-5-6-17(22-18(24)12-23-7-9-26-10-8-23)15(11-13)19(25)14-3-1-2-4-16(14)21/h1-6,11H,7-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRCTBRZIHLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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